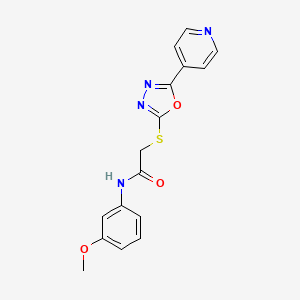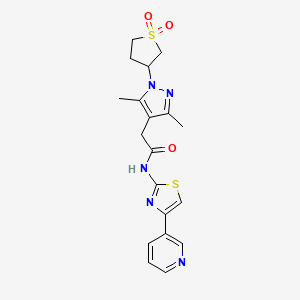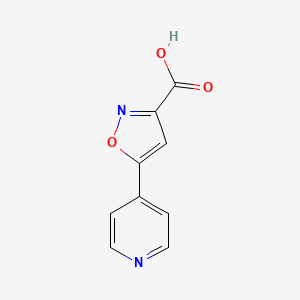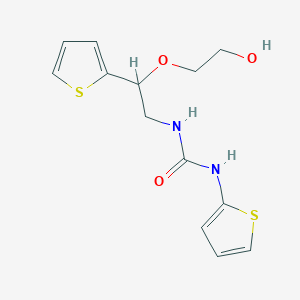![molecular formula C23H25F3N4O B2858898 (3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1207025-13-5](/img/structure/B2858898.png)
(3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features multiple functional groups that contribute to its chemical reactivity and biological activity. Its unique structure combines elements that are often targeted in the design of therapeutic agents and research tools.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone involves multiple steps, typically starting from commercially available precursors. A common synthetic route may involve the following steps:
Synthesis of the benzo[d]imidazole moiety: This can be achieved by condensing o-phenylenediamine with a suitable trifluoromethyl-substituted aldehyde.
Preparation of the piperidine derivative: This involves the alkylation of piperidine with an appropriate benzylic halide, often in the presence of a base such as potassium carbonate.
Formation of the final compound: The benzo[d]imidazole derivative is then reacted with the piperidine derivative, typically in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired product.
Industrial Production Methods
For industrial-scale production, process optimization is essential to enhance yield and purity while minimizing costs and environmental impact. This may involve:
Optimizing reaction conditions: Including temperature, solvent choice, and reagent concentrations.
Implementing catalytic processes: To increase efficiency and selectivity.
Scaling up the purification process: Using techniques like recrystallization, chromatography, or distillation to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
The compound (3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone can undergo various types of reactions, including:
Oxidation: The compound can be oxidized at the dimethylamino group or other reactive sites.
Reduction: The benzo[d]imidazole moiety can be reduced under appropriate conditions.
Substitution: Both nucleophilic and electrophilic substitutions can occur, particularly at the phenyl and piperidine rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Halides, bases, and acids in various organic solvents.
Major Products
The reactions yield various intermediates and products depending on the conditions and reagents used. For example, oxidation of the dimethylamino group can form nitroso or nitro derivatives, while reduction of the benzo[d]imidazole can yield different hydrogenated forms.
Scientific Research Applications
This compound has diverse applications across multiple scientific domains:
Chemistry: Used as a building block for more complex molecules, in studying reaction mechanisms, and as a catalyst in organic synthesis.
Biology: Employed in the development of biochemical assays, as a fluorescent marker, or as a probe to study biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals, materials science, and nanotechnology applications.
Mechanism of Action
The biological activity of this compound is often linked to its ability to interact with specific molecular targets, such as enzymes, receptors, or nucleic acids. Its mechanism of action typically involves:
Binding to active sites: The compound can inhibit or activate enzymes by occupying their active sites.
Interacting with receptors: It can modulate the activity of cell surface or intracellular receptors.
Altering gene expression: The compound can influence gene expression by interacting with transcription factors or regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
(4-(2-(4-(Dimethylamino)phenyl)ethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
Comparison and Uniqueness
Compared to similar compounds, (3-(dimethylamino)phenyl)(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone stands out due to its unique combination of a benzo[d]imidazole moiety and a piperidine ring. This structure confers distinct chemical properties and biological activities, making it a valuable tool in scientific research and potential therapeutic applications. Its trifluoromethyl group also contributes to its stability and lipophilicity, enhancing its interaction with biological targets.
Hopefully, this deep dive into this compound gives you a solid understanding of this fascinating compound. There's always more to explore in the world of chemistry!
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25F3N4O/c1-28(2)18-7-5-6-17(14-18)21(31)29-12-10-16(11-13-29)15-30-20-9-4-3-8-19(20)27-22(30)23(24,25)26/h3-9,14,16H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGGVDVTAVCAGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)CN3C4=CC=CC=C4N=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(Pyridin-2-ylamino)methyl]pyrrolo[3,4-c]pyridine-1,3-dione](/img/structure/B2858815.png)

![ethyl 6-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2858820.png)


![7-Chloro-1-(3-chlorophenyl)-2-(3-(dimethylamino)propyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2858826.png)


![2,4-dimethoxy-N-(4-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2858829.png)
![3-phenyl-2,1-benzisoxazole-5-carbaldehyde N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazone](/img/structure/B2858830.png)
![2-chloro-N-[(3-fluorophenyl)methyl]-N-methylacetamide](/img/structure/B2858831.png)


![N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-2-(trifluoromethyl)benzamide](/img/structure/B2858835.png)
